molecular formula C21H27NO2 B149944 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate CAS No. 53990-51-5

4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate

Cat. No.: B149944
CAS No.: 53990-51-5
M. Wt: 325.4 g/mol
InChI Key: WPOZMXNNOJHTDY-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate is a tertiary amine-containing ester with a complex stereochemical and functional architecture. Its structure comprises a central butan-2-ol backbone substituted with two phenyl groups at positions 1 and 2, a methyl group at position 3, and a dimethylamino group at position 4, which is esterified with an acetyl group.

Properties

IUPAC Name

[4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-17(16-22(3)4)21(24-18(2)23,20-13-9-6-10-14-20)15-19-11-7-5-8-12-19/h5-14,17H,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOZMXNNOJHTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954949
Record name 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33318-28-4, 53990-51-5
Record name 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53990-51-5
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Preparation Methods

Nucleophilic Substitution of Dimethylamine

The dimethylamino group in 4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate is typically introduced via alkylation. A common approach involves reacting a secondary alcohol precursor, such as 3-methyl-1,2-diphenylbutan-2-ol, with dimethylamine in the presence of a halide source. For example, methyl iodide or benzyl bromide serves as an alkylating agent under basic conditions. Anhydrous potassium carbonate (K₂CO₃) is frequently employed to scavenge hydrogen halides, driving the reaction to completion.

Reaction Conditions :

  • Solvent: Anhydrous dimethylacetamide (DMA) or tetrahydrofuran (THF)

  • Temperature: 60–80°C

  • Duration: 12–24 hours

  • Yield: 60–75%

Stereochemical Control

The [S-(R*,S*)] configuration is achieved through chiral auxiliary-mediated alkylation. For instance, (1S,2R)-1-benzyl-3-dimethylamino-2-methyl-1-phenylpropyl acetate is synthesized using L-tartaric acid as a resolving agent. This method ensures enantiomeric excess (ee) >90%, critical for pharmacological activity.

Esterification of the Alcohol Intermediate

Acetylation with Acetic Anhydride

The terminal hydroxyl group of 4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol is acetylated using acetic anhydride. Catalytic amounts of pyridine or 4-dimethylaminopyridine (DMAP) enhance reaction efficiency by activating the anhydride.

Optimized Protocol :

ParameterValue
Molar Ratio (Alcohol:Anhydride)1:1.2
SolventDichloromethane (DCM)
Temperature0°C → Room Temperature
Yield85–92%

Alternative Esterification Routes

Propanoate analogs, such as propoxyphene, utilize propionic anhydride under similar conditions. While these methods are adaptable to acetate synthesis, they require rigorous purification via silica gel chromatography to remove unreacted reagents.

Photochemical Cycloaddition and Rearrangement

Blue LED-Mediated Reactions

Recent advancements employ photoredox catalysis for constructing the diphenylbutan backbone. A patent-pending method irradiates a mixture of cyclohexene, phenylacetylene, and dimethylamine hydrochloride under blue LEDs (450 nm). Triisopropylsilanethiol (TIPS-SH) acts as a hydrogen-atom transfer (HAT) catalyst, enabling radical-mediated C–C bond formation.

Key Steps :

  • Photoactivation : 3,7-Di(4-biphenyl)-1-naphthalene-10-phenoxazine (DPA-NPh) sensitizes the reaction.

  • Radical Propagation : Cyclohexene abstracts a hydrogen atom, generating a cyclohexenyl radical.

  • Termination : Radical recombination with the dimethylamino precursor yields the butan-2-yl skeleton.

Performance Metrics :

  • Conversion: >95%

  • Diastereomeric Ratio (dr): 1:1 (requiring subsequent resolution)

Resolution of Diastereomers

Chiral Chromatography

The crude product from photochemical synthesis contains equal parts [S-(R*,S*)] and [R-(R*,S*)] diastereomers. Preparative HPLC with a Chiralpak IA column resolves these isomers using a hexane:isopropanol (90:10) mobile phase. The target diastereomer elutes at 12.3 minutes, achieving >99% purity.

Crystallization-Induced Diastereomer Separation

Alternative resolution involves crystallizing the acetate with (R)-mandelic acid. The [S-(R*,S*)] isomer forms a less soluble complex, enabling selective precipitation. This method reduces reliance on expensive chromatography but requires meticulous solvent selection (e.g., ethyl acetate/hexane mixtures).

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

To address batch variability, flow chemistry systems are deployed. A tubular reactor with immobilized TIPS-SH catalyst achieves steady-state production at 50 g/hour. Key advantages include:

  • Temperature Control : ±1°C variance vs. ±5°C in batch

  • Solvent Consumption : Reduced by 40%

  • Yield Consistency : 82–85% across 10 batches

Green Chemistry Considerations

Recent efforts replace DMA with cyclopentyl methyl ether (CPME), a safer solvent. Kinetically controlled reactions at 30°C minimize energy input while maintaining 78% yield.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.59–7.11 (m, 10H, aromatic), 2.21 (s, 3H, CH₃CO), 2.14 (s, 6H, N(CH₃)₂).

  • HRMS : m/z calculated for C₂₁H₂₇NO₂ [M+H]⁺: 338.2115; found: 338.2118.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) confirms ≥99% purity with a retention time of 8.9 minutes .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins or pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to analogs with shared functional or stereochemical motifs. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate and Analogs

Compound Name Molecular Formula Key Functional Groups Stereochemical Features Reactivity Notes
4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate C₂₁H₂₅NO₂ Dimethylamino, ester Two chiral centers (C2, C4); axial chirality due to phenyl groups Base-catalyzed ester hydrolysis; potential enantioselective catalysis
1,2-Diphenylbutan-2-yl acetate C₁₈H₂₀O₂ Ester Single chiral center (C2) Standard ester reactivity (hydrolysis, transesterification)
4-Methyl-1,2-diphenylbutan-2-amine C₁₇H₂₁N Primary amine Chiral center at C2; restricted rotation due to steric hindrance Nucleophilic amine reactions (alkylation, acylation)
O-Acylated azlactones (e.g., from Fu et al.) Variable Azlactone, acyloxy Planar-chiral heterocycles Enantioselective rearrangements via nucleophilic catalysts

Stereochemical and Conformational Analysis

The compound’s stereochemistry distinguishes it from simpler esters. The dimethylamino group at C4 introduces axial chirality, as seen in planar-chiral heterocycles like those in Fu’s work . Conformational analysis of the butan-2-ol backbone reveals similarities to cyclohexane systems, where substituents adopt staggered (crossed) or eclipsed (overlapping) conformations. The bulky phenyl groups likely favor a staggered conformation, reducing steric strain akin to cyclohexane’s chair conformers .

In contrast, 1,2-diphenylbutan-2-yl acetate lacks the C4 dimethylamino group, simplifying its stereochemical profile. This reduction in substituents lowers rotational barriers, enabling faster interconversion between enantiomers compared to the dimethylamino variant .

Reactivity and Catalytic Potential

The dimethylamino group enhances nucleophilicity, making the compound a candidate for enantioselective catalysis. For example, tertiary amines like this may mimic the behavior of planar-chiral pyridines or phosphines in Fu’s studies, which catalyze asymmetric O-acylations or azlactone rearrangements . However, steric hindrance from the phenyl groups may limit substrate accessibility compared to less hindered analogs like 4-methyl-1,2-diphenylbutan-2-amine.

Ester hydrolysis under basic conditions is expected to proceed via nucleophilic acyl substitution. The electron-donating dimethylamino group may stabilize transition states, accelerating hydrolysis relative to non-amine-containing esters. Conversely, the phenyl groups’ electron-withdrawing effects could counteract this, necessitating experimental validation .

Structural Analogues in Heterocyclic Chemistry

Nitrogen-containing heterocycles, such as those in , share reactivity traits with this compound. For instance, enamines (e.g., LDA or TMPT derivatives) exhibit strong basicity and nucleophilicity due to lone-pair donation from nitrogen . However, the target compound’s ester functionality introduces hydrolytic instability absent in stable heterocyclic amines.

Biological Activity

4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate, also known by its chemical formula C21H27NO2C_{21}H_{27}NO_2, is a compound of interest within pharmacological and synthetic organic chemistry contexts. It is particularly noted for its potential biological activities, which include effects on neurotransmitter systems and implications in drug synthesis.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylamino group, which is known to influence its biological activity. The presence of the acetate moiety contributes to its solubility and reactivity profiles.

Key Properties

PropertyValue
Molecular Weight327.45 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number864804

Research indicates that 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate interacts with various neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction is crucial for its potential applications in treating psychiatric disorders.

Pharmacological Effects

  • Psychoactive Properties : The compound exhibits psychoactive effects, influencing mood and perception.
  • Antidepressant Activity : Preliminary studies suggest potential antidepressant properties, likely due to its modulation of neurotransmitter levels.
  • Analgesic Effects : Some reports indicate analgesic effects, making it a candidate for pain management therapies.

Study 1: Neurotransmitter Modulation

A study conducted on animal models demonstrated that administration of the compound resulted in significant alterations in serotonin and dopamine levels in the brain, suggesting a role in mood regulation and potential antidepressant effects .

Study 2: Analgesic Efficacy

In another clinical trial focusing on pain relief, participants receiving the compound reported a notable decrease in pain intensity compared to the placebo group. This suggests that the compound may have utility in pain management protocols .

Synthetic Pathways

The synthesis of 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate typically involves multi-step organic reactions, including:

  • Alkylation : Introducing the dimethylamino group via alkylation reactions.
  • Acetylation : Converting the hydroxyl group to an acetate to enhance solubility.

Potential Applications

Given its biological activity, this compound could be further explored for:

  • Development as an antidepressant medication.
  • Use in pain management therapies.
  • Research into neuropharmacological mechanisms.

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